![molecular formula C28H25FN2O3 B2723350 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 895652-86-5](/img/structure/B2723350.png)
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O3 and its molecular weight is 456.517. The purity is usually 95%.
BenchChem offers high-quality 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivative Synthesis
A study by Kato et al. (1976) illustrates the reaction of 2-acetaminobenzamide with triethyloxonium fluoroborate, leading to the formation of 2-methyl-3, 4-dihydro-4-quinazolinone, among other derivatives (Kato, Takada, & Ueda, 1976). This reaction pathway showcases the compound's role in synthesizing quinazoline and 4H-3,1-benzoxazin-4-one derivatives, highlighting its utility in creating complex organic molecules.
In the domain of molecular docking and biological evaluation, Riadi et al. (2021) developed a new quinazolinone-based derivative, showcasing its potent cytotoxic activity against several human cancer cell lines and its inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021). This study emphasizes the compound's potential as an anti-cancer agent, underscoring its relevance in therapeutic research.
Antimicrobial and Anticancer Applications
A study by Patel et al. (2009) synthesized various benzothiazole derivatives containing the quinazolin-4(1H)-one moiety and evaluated their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). This research highlights the broad spectrum of biological activities associated with derivatives of the compound, pointing towards its potential in drug development.
Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides to explore their analgesic and anti-inflammatory activities (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015). The findings suggest some derivatives exhibit significant activity, suggesting the compound's utility in developing new analgesic and anti-inflammatory drugs.
Structural and Molecular Characterization
Research into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, including studies on crystal structures and fluorescence emission, contributes further to understanding the chemical properties and potential applications of such derivatives (Karmakar, Sarma, & Baruah, 2007).
properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O3/c1-3-18-5-12-22(13-6-18)30-26(32)17-31-16-24(27(33)20-8-10-21(29)11-9-20)28(34)23-15-19(4-2)7-14-25(23)31/h5-16H,3-4,17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPYLRKRLLMRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.